Product packaging for 2-METHYL-2-PHENYL-INDAN-1-ONE(Cat. No.:CAS No. 10474-32-5)

2-METHYL-2-PHENYL-INDAN-1-ONE

Cat. No.: B080597
CAS No.: 10474-32-5
M. Wt: 222.28 g/mol
InChI Key: CVZWTVDMZYGOSX-UHFFFAOYSA-N
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Description

2-Methyl-2-phenyl-indan-1-one (CAS 3478-88-4) is a synthetically versatile indanone derivative of significant interest in advanced organic chemistry and materials science research. This compound features a rigid, fused tricyclic system with a ketone group, making it a valuable scaffold and building block. Its primary research applications include serving as a key intermediate in the synthesis of complex organic molecules, particularly in the development of novel photoluminescent materials and organic semiconductors, where its planar, conjugated structure can influence electronic properties and emission characteristics. The steric and electronic properties conferred by the methyl and phenyl substituents at the 2-position make it a valuable subject for studies in asymmetric synthesis and catalysis. Furthermore, its structural motif is relevant in medicinal chemistry for the design and exploration of pharmacologically active compounds, though it is supplied exclusively for non-therapeutic, in vitro investigation. Researchers utilize this ketone to study ring-closure reactions, photochemical behavior, and as a precursor for generating various heterocyclic and polycyclic architectures. The mechanism of action in synthetic contexts typically involves the reactivity of the carbonyl group, which can undergo nucleophilic addition, reduction, or serve as a point of conjugation, while the aromatic systems provide a platform for further functionalization via electrophilic substitution. This product is intended for use by qualified laboratory professionals and is strictly For Research Use Only, not for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14O B080597 2-METHYL-2-PHENYL-INDAN-1-ONE CAS No. 10474-32-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-2-phenyl-3H-inden-1-one
Source PubChem
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InChI

InChI=1S/C16H14O/c1-16(13-8-3-2-4-9-13)11-12-7-5-6-10-14(12)15(16)17/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVZWTVDMZYGOSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC=CC=C2C1=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00909165
Record name 2-Methyl-2-phenyl-2,3-dihydro-1H-inden-1-one
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Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

10474-32-5
Record name 2,3-Dihydro-2-methyl-2-phenyl-1H-inden-1-one
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Record name 2-Methyl-2-phenylindan-1-one
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Record name 2-Methyl-2-phenyl-2,3-dihydro-1H-inden-1-one
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Record name 2-methyl-2-phenylindan-1-one
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Synthetic Methodologies for 2 Methyl 2 Phenyl Indan 1 One and Its Derivatives

Classical Synthetic Approaches to Indanones

Traditional methods for synthesizing the indanone core have long relied on robust, acid-mediated transformations. These pathways, primarily involving intramolecular electrophilic aromatic substitution, remain fundamental in organic synthesis for their reliability and use of readily available starting materials.

Condensation Reactions for 2-METHYL-2-PHENYL-INDAN-1-ONE Synthesis

While not the most direct route, condensation-based strategies can be envisioned for the assembly of the 2,2-disubstituted indanone skeleton. A plausible, albeit multi-step, approach would involve an initial Claisen-Schmidt or aldol (B89426) condensation to form an α,β-unsaturated ketone (a chalcone (B49325) analogue). Subsequent introduction of the second C2-substituent (e.g., a methyl group via Michael addition) followed by an intramolecular cyclization and oxidation sequence could theoretically yield the target compound. However, this pathway is often less efficient for creating C2-quaternary centers compared to other classical methods and can be complicated by side reactions and challenges in controlling stereochemistry if applicable.

Intramolecular Friedel-Crafts Acylation Strategies for Indanone Formation

The most common and direct classical route to 1-indanones is the intramolecular Friedel-Crafts acylation. nih.govresearchgate.net This reaction involves the cyclization of a suitable 3-arylpropanoic acid or its corresponding acyl chloride onto the aromatic ring under the promotion of a Brønsted or Lewis acid. masterorganicchemistry.com

For the synthesis of this compound, the required precursor is 3-methyl-3,3-diphenylpropanoic acid or its acyl chloride. The synthesis of this precursor typically starts from an appropriate alkene or alcohol, which is then elaborated to the required carboxylic acid. The final cyclization step involves treating this precursor with a strong acid catalyst. Polyphosphoric acid (PPA) and methanesulfonic acid (MSA) are commonly used Brønsted acids, while Lewis acids like aluminum chloride (AlCl₃) are effective for the cyclization of the corresponding acyl chloride. nih.govmasterorganicchemistry.com The reaction proceeds via the formation of an acylium ion intermediate, which then undergoes electrophilic attack on the pendant phenyl ring to form the five-membered ketone ring. youtube.com

The choice of acid and reaction conditions is crucial for the success of the cyclization, especially with substrates that may be prone to rearrangement or side reactions. d-nb.infonih.gov While highly effective, these methods often require stoichiometric amounts of strong, corrosive acids and high temperatures, which can limit their compatibility with sensitive functional groups. researchgate.net

Table 1: Comparison of Catalysts for Intramolecular Friedel-Crafts Acylation

Catalyst Type Common Examples Typical Conditions Advantages Disadvantages
Brønsted Acids Polyphosphoric Acid (PPA), H₂SO₄, Methanesulfonic Acid (MSA) High temperature (often >100°C) Inexpensive, effective for direct cyclization of carboxylic acids. Requires stoichiometric amounts, harsh conditions, corrosive, difficult workup.
Lewis Acids AlCl₃, FeCl₃, SnCl₄ Anhydrous, often in chlorinated solvents Highly effective for acyl chloride precursors, can proceed at lower temperatures. Stoichiometric amounts needed, moisture-sensitive, generates significant waste.
Solid Acids Zeolites, Nafion-H High temperature, often in refluxing non-polar solvents Reusable, reduced waste, easier product isolation. Can have lower activity than homogeneous catalysts, potential for steric hindrance.

Cyclization of Unsaturated Ketones and Carboxylic Acid Derivatives

The Nazarov cyclization is another powerful classical method for constructing five-membered rings, specifically cyclopentenones. wikipedia.orgthermofisher.com This reaction involves the acid-catalyzed conrotatory 4π-electrocyclization of a divinyl ketone. organicreactions.orgyoutube.com To apply this to the synthesis of this compound, a specialized divinyl ketone precursor would be required, such as 1,4-diphenyl-3-methylpenta-1,4-dien-3-one.

The mechanism is initiated by the coordination of a Lewis or Brønsted acid to the carbonyl oxygen, which facilitates the formation of a pentadienyl cation. nrochemistry.com This cation then undergoes an electrocyclic ring closure to form an oxyallyl cation intermediate. wikipedia.org A subsequent elimination of a proton, followed by tautomerization, yields the final indanone product. nrochemistry.com While powerful, controlling the regioselectivity of the proton elimination step can be a challenge in unsymmetrically substituted precursors. youtube.com Modern variants have introduced directing groups, such as silicon, to overcome this limitation. youtube.com

Modern Catalytic Methods in 2-METHYL-2-PHENYL-INDAN-ONE Synthesis

Contemporary organic synthesis has seen a shift towards more efficient and selective catalytic methods, with transition metals playing a pivotal role. These modern approaches offer milder reaction conditions, greater functional group tolerance, and novel pathways for bond formation.

Palladium-Catalyzed Coupling Reactions for Indanone Precursors

Palladium catalysis is a cornerstone of modern synthesis, enabling the construction of complex molecular architectures through various cross-coupling reactions. While not typically used for the final cyclization to an indanone, Pd-catalyzed reactions are instrumental in assembling the necessary precursors. For example, a Suzuki or Stille coupling could be employed to attach the phenyl group at the C2 position onto a suitable substrate.

A hypothetical route could involve the α-arylation of an ester or ketone with an aryl halide using a palladium catalyst, followed by the introduction of the methyl group and subsequent elaboration to a carboxylic acid suitable for Friedel-Crafts cyclization. This approach allows for the modular construction of the precursor, enabling the introduction of diverse substituents.

Transition Metal-Catalyzed Carbonylative Cyclization Pathways

More direct and atom-economical routes to indanones involve transition metal-catalyzed carbonylative cyclizations. In these reactions, carbon monoxide (CO) is incorporated into the molecule during the ring-forming step. Palladium and rhodium are the most common metals used for these transformations. oup.comrsc.orgacs.org

A typical strategy involves the reaction of an ortho-alkenyl or ortho-allyl aryl halide with carbon monoxide in the presence of a palladium catalyst. organic-chemistry.orgrsc.org The reaction cycle generally involves oxidative addition of the aryl halide to the Pd(0) center, followed by migratory insertion of the alkene/alkyne and then CO. The resulting acyl-palladium intermediate undergoes reductive elimination to furnish the indanone product and regenerate the Pd(0) catalyst. nih.govnih.gov Synthesizing 2,2-disubstituted indanones like this compound via this method would require a carefully designed substrate, such as a 2-(2-methyl-2-phenylprop-1-en-1-yl)aryl halide, to ensure the correct substitution pattern in the final product. Rhodium-catalyzed C-H activation and annulation strategies have also emerged as powerful tools for constructing indanone skeletons from simpler starting materials. beilstein-journals.orgrsc.org

Table 2: Overview of Modern Catalytic Strategies

Method Catalyst System Precursor Type Key Transformation Advantages
Precursor Assembly Pd(OAc)₂/phosphine (B1218219) ligand Aryl halide + organometallic reagent Suzuki, Stille, or Heck coupling Modular, high functional group tolerance for precursor synthesis.
Carbonylative Cyclization Pd(OAc)₂ or [Rh(CO)₂Cl]₂ Ortho-alkenyl aryl halide Intramolecular carbonylation and C-C bond formation Atom-economical, direct incorporation of carbonyl group.
C-H Activation/Annulation [RhCp*Cl₂]₂ Benzamides, etc. + alkynes/alkenes Directed C-H activation followed by annulation High step economy, utilizes readily available C-H bonds.

Rhodium-Catalyzed Cyclization and Isomerization Strategies

Rhodium catalysis has emerged as a powerful tool for the synthesis of cyclic ketones, including indanones, through intramolecular hydroacylation and cycloisomerization reactions. These methods provide convergent and atom-economical routes to the indanone core.

One prominent rhodium-catalyzed strategy is the intramolecular hydroacylation of 2-alkenylbenzaldehydes. This process involves the rhodium-catalyzed addition of an aldehydic C-H bond across a tethered alkene. The choice of rhodium catalyst and ligands is crucial for achieving high yields and selectivity. For instance, cationic rhodium(I) complexes are often effective in promoting this transformation. The reaction proceeds through a mechanism involving oxidative addition of the aldehyde C-H bond to the rhodium center, followed by migratory insertion of the alkene and reductive elimination to afford the indanone product.

Another relevant rhodium-catalyzed approach is the cycloisomerization of 1,6-enynes. This reaction provides a pathway to functionalized cyclopentane (B165970) rings, which can be precursors to or part of an indanone system. The rhodium(I) catalyst facilitates the rearrangement of the enyne skeleton to form a cyclic diene, which can then be further manipulated to yield the desired indanone derivative. The reaction conditions and the nature of the rhodium catalyst can influence the stereochemical outcome of the cyclization. For instance, the use of chiral phosphine ligands can induce asymmetry in the cyclized product.

The following table summarizes representative rhodium-catalyzed cyclization reactions relevant to indanone synthesis.

Catalyst SystemSubstrate TypeProduct TypeKey Features
Cationic Rh(I)/BINAP5- and 6-alkynalsα-AlkylidenecycloalkanonesHigh (E)-selectivity for the exocyclic double bond. nih.gov
[Rh(COD)Cl]₂/dppb/AgSbF₆1,6-enynes with a Z-double bondHalogenated cyclic compoundsInvolves an intramolecular halogen shift. nih.gov
RhCl(PPh₃)₃1,6-enynes with E- or Z-double bondsHalogenated cyclic compoundsBroader substrate scope than cationic systems. nih.gov
Rhodium(I) complexesUnsaturated aldehydesCyclopentanonesConvenient synthesis via intramolecular hydroacylation. acs.org

Nickel-Catalyzed Carboacylation Routes to Indanone Derivatives

Nickel catalysis offers a versatile and cost-effective alternative for the synthesis of ketones, including indanone derivatives. Nickel-catalyzed carboacylation reactions, in particular, have been developed to construct complex ketone structures from readily available starting materials.

A notable strategy involves the three-component 1,2-carboacylation of alkenes. nih.gov This method allows for the simultaneous introduction of two different carbon groups across a double bond, leading to the formation of functionalized ketones. In the context of indanone synthesis, this could involve the carboacylation of a suitably substituted styrene (B11656) derivative. The reaction typically employs a nickel catalyst, an alkyl halide as the alkyl source, and an acyl chloride as the acyl source. nih.gov This approach is advantageous due to its mild reaction conditions and broad functional group tolerance. nih.gov

The mechanism of nickel-catalyzed carboacylation often involves the initial oxidative addition of the alkyl halide to a low-valent nickel species, followed by coordination of the alkene. Migratory insertion of the alkene into the nickel-alkyl bond generates a nickelacyclopentane intermediate, which can then react with the acyl chloride to afford the desired ketone product after reductive elimination. The regioselectivity of the carboacylation is a key aspect of this methodology.

The table below provides an overview of nickel-catalyzed reactions for ketone synthesis.

Catalyst SystemReaction TypeSubstratesProduct TypeKey Features
NiBr₂·DME/dtbbpyThree-component 1,2-carboacylationAlkenes, bromo-alkanes, acyl chloridesKetones with quaternary carbon centersMild conditions, excellent regioselectivity. nih.gov
Nickel terpyridineCross-electrophile couplingN-alkyl pyridinium (B92312) salts, carboxylic acid fluoridesDialkyl ketonesBroad scope, couples diverse substrates. nih.gov
Nickel/dcypeAlkylation of ketone enolatesKetones, alcoholsMonoselective linear ketonesHigh selectivity for monoalkylation.

Stereoselective and Asymmetric Synthesis of this compound Analogues

The development of stereoselective and asymmetric methods for the synthesis of this compound analogues is of great importance, as the biological activity of chiral molecules is often dependent on their absolute configuration. These strategies aim to control the formation of the chiral quaternary center at the C2 position of the indanone ring.

Chiral Ligand-Mediated Asymmetric Transformations

Asymmetric catalysis using chiral metal complexes is a cornerstone of modern organic synthesis. uwindsor.ca In the context of indanone synthesis, chiral ligands can be employed to induce enantioselectivity in various transition metal-catalyzed reactions.

For instance, in rhodium-catalyzed intramolecular hydroacylation, the use of chiral phosphine ligands can lead to the formation of enantioenriched indanones. The chiral ligand coordinates to the rhodium center, creating a chiral environment that influences the stereochemical outcome of the C-C bond-forming step. The choice of chiral ligand is critical and often requires careful screening to achieve high levels of enantioselectivity.

Similarly, in nickel-catalyzed reactions, chiral ligands can be used to control the stereochemistry of the product. For example, in the asymmetric α-arylation of ketones, a chiral nickel complex can be used to introduce an aryl group at the α-position with high enantioselectivity. This approach could be adapted for the synthesis of 2-aryl-2-methyl-indan-1-ones.

The following table highlights different types of chiral ligands and their applications in asymmetric synthesis.

Ligand TypeMetalReaction TypeKey Features
Chiral N,N'-dioxidesVarious metalsMultiple asymmetric reactionsConformationally flexible, act as neutral tetradentate ligands. rsc.org
Chiral quinoline-based ligandsVarious metalsAsymmetric catalysisDiverse structures including Schiff bases and oxazolines. thieme-connect.com
C2-symmetrical pyrrolidinesVarious metalsAsymmetric catalysisPrivileged scaffolds in metal and organocatalysis. nih.gov
Chiral phosphoramide-[2+2] photocycloadditionActs as a chiral Brønsted acid catalyst. nih.gov

Kinetic Resolution Techniques in Indanone Synthesis

Kinetic resolution is a powerful strategy for the separation of enantiomers from a racemic mixture. wikipedia.org This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, resulting in the enrichment of one enantiomer in the unreacted starting material and the other in the product. wikipedia.org

Enzymatic kinetic resolution (EKR) is a particularly attractive method due to the high selectivity and mild reaction conditions offered by enzymes, such as lipases. nih.gov In the context of indanone synthesis, a racemic mixture of a 2-substituted indanone precursor, such as a hydroxyindanone, could be subjected to EKR. For example, a lipase (B570770) could selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated product from the unreacted alcohol.

A significant limitation of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. nih.gov This can be overcome by employing a dynamic kinetic resolution (DKR) process. nih.gov In DKR, the kinetic resolution is coupled with an in situ racemization of the slower-reacting enantiomer. researchgate.net This allows for the theoretical conversion of the entire racemic starting material into a single, enantiomerically pure product. For the synthesis of chiral indanones, a DKR could involve the combination of an enzymatic resolution with a compatible metal-based racemization catalyst. researchgate.netresearchgate.net

The table below summarizes key aspects of kinetic resolution techniques.

TechniqueDescriptionKey Features
Kinetic Resolution (KR)Separation of enantiomers based on different reaction rates with a chiral catalyst or reagent. wikipedia.orgMaximum theoretical yield of 50% for one enantiomer. nih.gov
Enzymatic Kinetic Resolution (EKR)Utilizes enzymes (e.g., lipases) for the selective transformation of one enantiomer. nih.govHigh selectivity, mild reaction conditions. nih.gov
Dynamic Kinetic Resolution (DKR)Combines kinetic resolution with in situ racemization of the slower-reacting enantiomer. nih.govresearchgate.netTheoretical yield of up to 100% for one enantiomer. nih.gov

Photochemical Synthesis Routes to Indanone Systems

Photochemistry offers unique pathways for the construction of complex molecular architectures, including indanone systems. Photochemical reactions can proceed through excited-state intermediates, enabling transformations that are not readily accessible through thermal methods.

Photoenolization Mechanisms in Indanone Formation

Photoenolization is a photochemical process that involves the intramolecular hydrogen abstraction by an excited carbonyl group, leading to the formation of a photoenol, which is a type of ortho-quinodimethane. acs.orgresearchgate.net These highly reactive intermediates can then undergo various subsequent reactions, including cycloadditions, to form new ring systems.

In the context of indanone synthesis, a suitably substituted aromatic ketone can undergo photoenolization to generate an ortho-quinodimethane intermediate. This intermediate can then participate in an intramolecular cyclization to form the indanone ring. For example, irradiation of certain benzoyl oxiranes can lead to the formation of β-hydroxy functionalized indanones through a photoenolization mechanism. acs.orgresearchgate.net Nanosecond laser flash photolysis and quantum-chemical calculations have been used to provide evidence for the involvement of photoenols in these transformations. acs.orgresearchgate.net

The efficiency and outcome of photoenolization-driven reactions can be influenced by the substitution pattern of the starting material. Structural modifications can alter the reaction pathway, potentially leading to different products. This highlights the complexity and versatility of photochemical methods in organic synthesis.

The table below outlines key features of photoenolization in indanone synthesis.

Starting MaterialIntermediateProductKey Features
2,5-Dimethylbenzoyl oxiranesPhotoenol (Xylylenol)β-Hydroxy functionalized indanonesProceeds via intramolecular excited-state hydrogen transfer. researchgate.net
Carbonyl-based pro-dienesortho-QuinodimethaneBenzannelated cyclopentanonesCan undergo a (4+1) cheletropic addition with carbon monoxide. flinders.edu.au

Influence of Excited States on Photochemical Reaction Yields

The yield and selectivity of photochemical reactions, including those for the synthesis of indanones, are critically dependent on the nature of the electronic excited state involved. Upon absorption of light, a molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). From this S₁ state, the molecule can undergo several processes: it can fluoresce back to the ground state, undergo a chemical reaction, or transition to a triplet state (T₁) through a process called intersystem crossing. Most organic photochemical reactions proceed from either the lowest excited singlet state (S₁) or the lowest triplet state (T₁). usp.br

The distinction between these states is crucial as they possess different electronic configurations, energies, and lifetimes, leading to different reaction pathways and products. For instance, in the photochemical synthesis of substituted indan-1-ones, controlling the reactive excited state can mean the difference between a complex mixture of products and a clean, high-yield reaction. researchgate.net

Research on the photochemical synthesis of 5,6-dimethoxyindan-1-one, a related indanone derivative, from 4,5-dimethoxy-2-methylphenacyl chloride illustrates this principle. Direct excitation of the reactant led to a variety of photoproducts, indicating reactions from a short-lived and less selective singlet excited state. However, when the reaction was conducted using a triplet sensitizer (B1316253) like acetone, the desired indan-1-one was formed exclusively in a high chemical yield (90%). researchgate.net This demonstrates that the desired cyclization pathway proceeds efficiently via the triplet excited state. Isotopic and quenching experiments confirmed that the desired product originates from a photoenolization process via the triplet state, whereas minor side-products arise from the singlet state. researchgate.net

Further studies have shown that the character of the excited state (e.g., n,π* versus π,π) can be manipulated to favor a specific reaction outcome. An "electronic excited-state switching strategy" was successfully used in the synthesis of an indanone derivative where the precursor's excited state was chemically modified. acs.orgnih.gov This modification changed the character from an unfavorable ³π,π state to a productive ³n,π* triplet state, which proceeded to form the desired indanone with a high yield. acs.orgnih.gov This targeted control over the excited state's nature is a powerful tool for optimizing photochemical reaction yields in the synthesis of complex molecules like this compound.

The Norrish Type I reaction is a characteristic photochemical process for ketones, involving the homolytic cleavage of the α-carbon-carbon bond next to the carbonyl group to form two radical intermediates. wikipedia.org The subsequent pathways of these radicals determine the final product distribution. For cyclic ketones like indanones, this cleavage can lead to a diradical intermediate, which may undergo decarbonylation (loss of carbon monoxide) followed by recombination to form a new ring system. youtube.com The efficiency of these pathways is dictated by the stability of the radical intermediates and the excited state from which the reaction occurs. wikipedia.org

Green Chemistry Principles in Indanone Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of indanones, principles of green chemistry are increasingly being applied through the use of alternative energy sources like microwaves and ultrasound, which can lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. nih.gov

Microwave-Assisted Synthetic Protocols for this compound

Microwave-assisted organic synthesis utilizes the ability of polar molecules and ions to absorb microwave energy and convert it into heat. This process results in rapid and uniform heating of the reaction mixture, often leading to dramatic acceleration of reaction rates. nih.gov This technique has been successfully applied to key reactions for synthesizing the indanone core, such as intramolecular Friedel-Crafts and Nazarov cyclizations.

One of the most common routes to 1-indanones is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acid chlorides. nih.govscirp.org Conventional methods for this cyclization often require harsh conditions, such as high temperatures and strong acids, with long reaction times. nih.gov Microwave irradiation has been shown to significantly improve the efficiency of this transformation. For example, the cyclization of 3-phenylpropanoyl chloride to 1-indanone (B140024) shows a notable acceleration under microwave heating compared to conventional methods. scirp.org Similarly, the synthesis of various substituted 1-indanones from 3-arylpropionic acids has been optimized using microwave irradiation, achieving high conversions in significantly reduced times. nih.gov

Another powerful method for indanone synthesis is the Nazarov cyclization of chalcones (1,3-diaryl-2-propen-1-ones). A variety of indanone derivatives have been synthesized efficiently using microwave-assisted Nazarov cyclization in trifluoroacetic acid, demonstrating the broad applicability of this green technique. researchgate.net

The table below presents a comparison of reaction conditions for the synthesis of a representative 1-indanone derivative using microwave-assisted and conventional heating methods, illustrating the advantages of the green chemistry approach.

Table 1: Comparison of Microwave-Assisted vs. Conventional Heating for Indanone Synthesis via Intramolecular Friedel-Crafts Acylation of 3-(4-methoxyphenyl)propionic acid nih.gov
MethodCatalystSolventTemperature (°C)Time (min)Conversion (%)
Microwave (MW)TfOH (100 mol%)Toluene1501599
Conventional HeatingTfOH (100 mol%)Toluene11012099
Microwave (MW)Tb(OTf)₃ (10 mol%) + TfOH (100 mol%)1,2-Dichlorobenzene1801599
Conventional HeatingTb(OTf)₃ (10 mol%)o-Chlorobenzene25012091

Ultrasound-Mediated Indanone Formation

The application of high-intensity ultrasound has proven effective for the synthesis of 1-indanone derivatives. In the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids, ultrasound irradiation has been shown to be a viable alternative to microwave heating. The synthesis of 5-methoxy-1-indanone (B147253) from 3-(4-methoxyphenyl)propionic acid, for example, proceeds to high conversion in just 15 minutes under ultrasonic conditions. nih.gov This efficiency is attributed to the intense mixing and energy transfer promoted by acoustic cavitation.

Ultrasound has also been successfully employed in the synthesis of more complex indanone derivatives. A recent study demonstrated an efficient and environmentally friendly synthesis of 2-benzylidene-1-indanone (B110557) derivatives using an ultrasonic probe. This method significantly reduced reaction times and energy consumption compared to standard synthetic protocols. nih.gov The rapid and high-yield formation of products under sonochemical conditions highlights its potential for creating the core structure of compounds like this compound.

The table below compares the effectiveness of ultrasound-assisted synthesis with microwave-assisted methods for the same representative indanone synthesis.

Table 2: Comparison of Ultrasound-Assisted vs. Microwave-Assisted Synthesis of 5-Methoxy-1-indanone nih.gov
MethodCatalyst SystemSolventTemperature (°C)Time (min)Conversion (%)
Ultrasound (US)Tb(OTf)₃ + TfOH1,2-Dichlorobenzene1001599
Microwave (MW)Tb(OTf)₃ + TfOH1,2-Dichlorobenzene1801599
Ultrasound (US)TfOHToluene801599
Microwave (MW)TfOHToluene1501599

Spectroscopic Elucidation and Advanced Structural Characterization of 2 Methyl 2 Phenyl Indan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the detailed molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete structural map of 2-methyl-2-phenyl-indan-1-one can be constructed.

The ¹H NMR spectrum of this compound provides information on the number of different types of protons, their electronic environments, and their spatial relationships through spin-spin coupling. The structure contains several distinct proton environments, leading to a complex but interpretable spectrum.

Aromatic Protons: The spectrum displays signals for nine aromatic protons, divided into two groups. Four protons are part of the fused benzene (B151609) ring of the indanone core, and five belong to the phenyl substituent at the C2 position.

The proton on C7 of the indanone ring is expected to be the most deshielded of this group due to its proximity to the electron-withdrawing carbonyl group, likely appearing as a doublet of doublets around 7.8 ppm.

The remaining three protons of the indanone ring (on C4, C5, and C6) would typically appear as a complex multiplet between 7.2 and 7.6 ppm.

The five protons of the C2-phenyl group are also expected to resonate in the 7.2-7.4 ppm region, overlapping with the other aromatic signals.

Aliphatic Protons: The aliphatic region of the spectrum is defined by the methyl and methylene (B1212753) protons.

The two protons on the C3 carbon are diastereotopic due to the adjacent chiral center at C2. Consequently, they are chemically non-equivalent and appear as two distinct signals. Each signal is expected to be a doublet due to geminal coupling with the other proton on the same carbon (J-coupling constant typically 16-18 Hz). These signals are anticipated in the range of 3.0 to 3.6 ppm.

The methyl group (CH₃) attached to the C2 position has no adjacent protons, and therefore its signal appears as a sharp singlet. Its chemical shift is influenced by the adjacent quaternary carbon and phenyl ring, and is expected around 1.5 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted values are based on spectral data from analogous indanone and phenyl-substituted structures.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic H (Indanone, C7-H)~7.8dd1H
Aromatic H (Indanone, C4,5,6-H)7.2 - 7.6m3H
Aromatic H (Phenyl, C₂'-H to C₆'-H)7.2 - 7.4m5H
Methylene H (C3-Hₐ)~3.5d1H
Methylene H (C3-Hₑ)~3.0d1H
Methyl H (C2-CH₃)~1.5s3H

s: singlet, d: doublet, dd: doublet of doublets, m: multiplet

The ¹³C NMR spectrum provides information on the number of unique carbon atoms and their chemical environments. For this compound, with a molecular formula of C₁₆H₁₄O, the spectrum is expected to show signals for all 16 carbons, although some aromatic signals may overlap.

Carbonyl Carbon: The carbon of the ketone group (C=O) is the most deshielded carbon in the molecule and appears far downfield. For α,β-unsaturated ketones in a five-membered ring, this signal is characteristically found at δ > 200 ppm. nist.gov

Aromatic Carbons: The spectrum will contain signals for ten sp²-hybridized aromatic carbons. The two quaternary carbons of the fused benzene ring (C3a and C7a) will have distinct shifts, typically between 135 and 155 ppm. The four aromatic CH carbons of the indanone core and the six carbons of the C2-phenyl ring (one quaternary, five CH) will resonate in the typical aromatic region of 125-145 ppm.

Aliphatic Carbons:

The quaternary sp³-hybridized carbon at C2, bonded to the methyl and phenyl groups, is expected to appear around 50-60 ppm.

The methylene carbon (C3) signal is anticipated in the range of 35-45 ppm.

The methyl carbon (C2-CH₃) will be the most shielded carbon, appearing upfield at approximately 25-30 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted values are based on spectral data from analogous indanone structures.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (C1)> 200
Aromatic C (Quaternary)135 - 155
Aromatic C (CH)125 - 145
Quaternary C (C2)50 - 60
Methylene C (C3)35 - 45
Methyl C (C2-CH₃)25 - 30

Mass Spectrometry for Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight and elemental composition of a compound and can offer insights into its structure through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous determination of a compound's elemental formula. By measuring the mass of an ion with high precision (typically to four or five decimal places), HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. chemicalbook.comchemicalbook.com

For this compound (C₁₆H₁₄O), the calculated exact mass of the molecular ion [M]⁺ is 222.1045 Da. An experimental HRMS measurement yielding a value extremely close to this calculated mass would confirm the elemental formula and rule out other possibilities.

Table 3: HRMS Data for this compound

ParameterValue
Molecular FormulaC₁₆H₁₄O
Calculated Exact Mass [M]⁺222.1045 Da
Molecular Weight (Nominal)222.28 g/mol

The fragmentation of this compound under electron ionization (EI) would likely proceed through characteristic pathways for ketones. Key fragmentation events would involve cleavage of the bonds alpha to the carbonyl group. Expected fragmentation pathways include:

Loss of a phenyl group: Cleavage of the C2-phenyl bond would result in the loss of a phenyl radical (•C₆H₅, 77 Da), leading to a prominent fragment ion at m/z 145.

Loss of a methyl group: Alpha-cleavage could also lead to the loss of a methyl radical (•CH₃, 15 Da), producing a fragment ion at m/z 207.

Formation of a benzoyl cation: A rearrangement and cleavage could lead to the formation of the benzoyl cation ([C₆H₅CO]⁺) at m/z 105, a common fragment for phenyl ketones. nist.gov

Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. When coupled with mass spectrometry, it provides an additional dimension of separation. The key parameter derived from an IMS experiment is the Collision Cross Section (CCS), which is a measure of the ion's rotational average projected area. The CCS value is a characteristic physicochemical property that depends on the three-dimensional structure of the ion.

Currently, experimental IMS-CCS data for this compound is not available in the public literature. However, computational methods can be employed to predict the CCS value for a given structure. Such a prediction would provide a reference value that could be used to tentatively identify the compound in complex mixtures when analyzed by LC-IMS-MS techniques.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Investigations

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These spectra provide a molecular "fingerprint" and are particularly useful for identifying the presence of specific functional groups.

The IR spectrum of this compound is dominated by a strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration. For a five-membered ring ketone conjugated with an aromatic system, this band is typically observed in the range of 1710-1725 cm⁻¹. The exact position is influenced by ring strain and conjugation. For comparison, the C=O stretch in unsubstituted 1-indanone (B140024) appears around 1712 cm⁻¹. chemicalbook.com

Other characteristic regions in the IR and Raman spectra include:

Aromatic C-H Stretch: Weak to medium bands appearing above 3000 cm⁻¹.

Aliphatic C-H Stretch: Medium bands appearing just below 3000 cm⁻¹ for the methyl and methylene groups.

Aromatic C=C Stretch: Several bands of varying intensity in the 1450-1610 cm⁻¹ region.

C-H Bending Vibrations: Out-of-plane (OOP) bending vibrations for the ortho-disubstituted indanone ring and the monosubstituted phenyl ring give rise to strong bands in the 700-800 cm⁻¹ region of the IR spectrum, which are diagnostic of the substitution pattern.

While the IR spectrum features strong bands for polar bonds like C=O, the Raman spectrum tends to show strong signals for symmetric vibrations and non-polar bonds, such as the C=C stretching modes of the aromatic rings.

Table 4: Characteristic Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
Aromatic C-H Stretch3050 - 3100MediumMedium
Aliphatic C-H Stretch2850 - 2980MediumMedium
Carbonyl (C=O) Stretch1710 - 1725StrongMedium
Aromatic C=C Stretch1450 - 1610Medium-StrongStrong
C-H Bending (OOP)700 - 800StrongWeak

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of ultraviolet or visible radiation by a molecule, leading to the promotion of electrons to higher energy orbitals. uobabylon.edu.iqmsu.edu This process, also known as electronic spectroscopy, provides valuable information about the electronic structure of a molecule, particularly the presence of π-electron systems, conjugated unsaturation, and aromatic compounds. uobabylon.edu.iq

The molecular structure of this compound incorporates several chromophores—groups responsible for absorbing light—that dictate its UV-Vis spectral characteristics. These include the benzene ring of the indan (B1671822) system, the attached phenyl group, and the carbonyl group (C=O). The electronic transitions observed in UV-Vis spectroscopy are typically of two main types: π → π* and n → π*. uobabylon.edu.iq

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of compounds with double or triple bonds and aromatic systems. In this compound, the conjugated system formed by the benzene ring and the carbonyl group, as well as the separate phenyl ring, would give rise to intense π → π* absorption bands, likely in the range of 200-280 nm. bspublications.net Increased conjugation in a molecule typically results in a bathochromic shift (a shift to longer wavelengths) of the absorption maximum (λmax). uobabylon.edu.iqmsu.edu

n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (n), such as the lone pair electrons on the carbonyl oxygen, to a π* antibonding orbital. These transitions are generally of lower intensity (ε 10-100) compared to π → π* transitions and occur at longer wavelengths, typically in the 280-300 nm region for carbonyl compounds. uobabylon.edu.iq

The resulting UV-Vis spectrum for this compound is expected to be a composite of these transitions. The presence of auxochromes, such as the methyl group, may cause minor shifts in the absorption maxima. uobabylon.edu.iq While specific experimental λmax values for the title compound are not detailed in available literature, analysis of its structure allows for the prediction of its characteristic absorption patterns as summarized in the table below.

Predicted UV-Vis Absorption Data for this compound
Electronic TransitionInvolved OrbitalsExpected Wavelength Range (nm)Relative IntensityAssociated Structural Feature
π → πBonding π to Antibonding π~200 - 280HighAromatic Rings, Carbonyl Group
n → πNon-bonding (Oxygen) to Antibonding π~280 - 300LowCarbonyl Group

X-ray Diffraction Analysis of this compound and Crystalline Analogues

X-ray diffraction (XRD) is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. scispace.com By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, one can determine the crystal system, space group, and the precise arrangement of atoms, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not publicly documented, a comprehensive understanding of its likely solid-state properties can be inferred from the analysis of structurally similar compounds, or crystalline analogues.

The crystal system and space group describe the symmetry of the crystal lattice. Analysis of various crystalline analogues of this compound reveals that such molecules commonly crystallize in lower-symmetry systems, such as monoclinic and triclinic.

For instance, the related compound 2-Methyl-2-phenyl-1-(pyrrolidin-1-yl)propan-1-one crystallizes in the monoclinic system. nih.gov Other analogues, such as derivatives of 2-methyl-3-phenylprop-2-en-1-ylidene and certain substituted 1-indanones, have been found to crystallize in the triclinic system, belonging to the P-1 space group. researchgate.netnih.govresearchgate.net This space group is centrosymmetric, meaning the molecules are arranged in pairs related by an inversion center. The prevalence of these crystal systems among analogues suggests that this compound would likely adopt a similar packing arrangement, driven by the need to efficiently pack its asymmetrically substituted, bulky structure.

Crystallographic Data for Analogues of this compound
CompoundCrystal SystemSpace GroupReference
2-Methyl-2-phenyl-1-(pyrrolidin-1-yl)propan-1-oneMonoclinicNot explicitly stated, inferred P21/c nih.gov
2-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-N-phenylhydrazinecarboxamideTriclinicP-1 researchgate.netnih.gov
(E)-2-({4-hydroxy-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]phenyl}methylidene)-1-indanoneTriclinicP-1 researchgate.net

The three-dimensional conformation of a molecule in the solid state is defined by its bond lengths, bond angles, and dihedral (torsion) angles. For this compound, key conformational features include the planarity of the indanone ring system and the spatial orientation of the C2-phenyl group relative to this core.

In related indanone structures, the fused ring system is nearly planar. tudublin.ie The five-membered ring of the indan-1-one moiety, however, can adopt a slight envelope conformation to relieve strain. The dihedral angle, which is the angle between two intersecting planes, is crucial for describing the orientation of the phenyl substituent. wikipedia.org In the analogue 2-Methyl-2-phenyl-1-(pyrrolidin-1-yl)propan-1-one, the dihedral angle between the benzene ring and the plane of the adjacent amide group is a significant 80.6°. nih.gov This large twist is likely due to steric hindrance between the phenyl group and other parts of the molecule. Similarly, in other analogues, the terminal phenyl rings are twisted away from the main plane of the molecule, with dihedral angles ranging from approximately 28° to 70°. researchgate.netnih.govtudublin.ie This indicates that in the solid state, the phenyl group of this compound is expected to be significantly twisted out of the plane of the indanone core to minimize steric repulsion.

Selected Dihedral Angles in Analogous Crystal Structures
CompoundDescription of Dihedral AngleAngle (°)Reference
2-(Diphenylmethylidene)-2,3-dihydro-1H-inden-1-oneBetween phenyl ring and indanone system70.30 and 44.74 tudublin.ie
2-Methyl-2-phenyl-1-(pyrrolidin-1-yl)propan-1-oneBetween benzene ring and amide group plane80.6 nih.gov
2-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-N-phenylhydrazinecarboxamide (Molecule I)Between terminal phenyl rings and semicarbazone mean plane60.26 and 28.76 researchgate.netnih.gov
2-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-N-phenylhydrazinecarboxamide (Molecule II)Between terminal phenyl rings and semicarbazone mean plane31.07 and 35.45 researchgate.netnih.gov

The packing of molecules in a crystal is governed by a network of non-covalent intermolecular interactions. In the absence of strong hydrogen bond donors (like O-H or N-H), the crystal lattice of this compound would be stabilized by weaker interactions such as C-H···O hydrogen bonds, C-H···π interactions, and π-π stacking.

C-H···π Interactions: This is an attractive interaction where a C-H bond points towards the electron-rich face of an aromatic π-system. nih.govresearchgate.net Given the presence of two phenyl rings and multiple C-H bonds (from the methyl group and the indan core), C-H···π interactions are highly probable. In crystalline analogues, these interactions are frequently observed, connecting molecules into supramolecular chains and playing a crucial role in the crystal packing. researchgate.netnih.govresearchgate.nettudublin.ie

π-π Stacking: This interaction occurs between aromatic rings. wikipedia.org While a face-to-face "sandwich" interaction is often repulsive, more common stabilizing arrangements include parallel-displaced or T-shaped (edge-to-face) stacking. wikipedia.orgmdpi.com The crystal structure of 2-(Diphenylmethylidene)-2,3-dihydro-1H-inden-1-one shows the presence of weak π–π interactions that help form a sheet-like structure. tudublin.ie The two phenyl rings in this compound provide ample opportunity for such interactions, which would be a key factor in stabilizing the crystal lattice.

Intermolecular Interactions Observed in Analogous Crystal Structures
CompoundInteraction TypeDescriptionReference
2-(Diphenylmethylidene)-2,3-dihydro-1H-inden-1-oneC-H···π and π-πWeak interactions form a sheet-like structure in the crystal. tudublin.ie
2-Methyl-2-phenyl-1-(pyrrolidin-1-yl)propan-1-oneC-H···OConnects molecules into chains along the c-axis. nih.gov
2-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-N-phenylhydrazinecarboxamideN-H···O, C-H···O, C-H···πForms centrosymmetric dimers, cage-like structures, and supramolecular chains. researchgate.netnih.gov
(E)-2-({4-hydroxy-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]phenyl}methylidene)-1-indanoneC-H···O, C-H···N, C-H···πMolecules are linked by a network of weak interactions. researchgate.net

Based on a thorough review of available search results, there is no specific published research focusing on the detailed computational and theoretical chemistry of the compound This compound .

Therefore, it is not possible to generate an article with detailed research findings, data tables, and specific analyses as requested in the provided outline for the following sections:

Computational Chemistry and Theoretical Investigations of 2 Methyl 2 Phenyl Indan 1 One

Mechanistic Studies Through Advanced Computational Simulations

While specific computational mechanistic studies for the synthesis or reactions of 2-methyl-2-phenyl-indan-1-one are not extensively documented in the literature, the general pathways for the formation of the indanone scaffold are well-established and amenable to theoretical investigation. Advanced computational simulations, primarily using Density Functional Theory (DFT), are instrumental in elucidating the intricate details of these reaction mechanisms.

Two plausible synthetic routes to indanones are the intramolecular Friedel-Crafts acylation and the Nazarov cyclization. nih.govorganic-chemistry.org Computational studies of these pathways for analogous systems can shed light on the likely mechanistic steps for the formation of this compound.

Intramolecular Friedel-Crafts Acylation: This reaction would likely proceed from a derivative of 3-phenyl-3-methylbutanoic acid. Computational simulations can model the reaction pathway, starting from the formation of the acylium ion intermediate, followed by the electrophilic attack on the phenyl ring, and subsequent rearomatization to yield the indanone product. researchgate.netnih.gov DFT calculations can be employed to determine the structures of reactants, transition states, and products, as well as to calculate the activation energies and reaction enthalpies for each step. This allows for a detailed mapping of the potential energy surface and identification of the rate-determining step.

Nazarov Cyclization: An alternative pathway could involve the acid-catalyzed cyclization of a divinyl ketone precursor. nrochemistry.comwikipedia.org The mechanism involves the formation of a pentadienyl cation, which then undergoes a 4π-electrocyclic ring closure to form a cyclopentenyl cation, followed by elimination and tautomerization to the final cyclopentenone product. wikipedia.orgillinois.edu Computational studies can model this pericyclic reaction, providing insights into the stereochemistry of the ring closure and the influence of the methyl and phenyl substituents on the reaction barrier and product stability. researchgate.netnih.gov

A hypothetical reaction coordinate diagram, derived from DFT calculations, could illustrate the energetic landscape of such a reaction, as shown in the table below.

Reaction StepIntermediate/Transition StateRelative Energy (kcal/mol)Key Geometric Parameters
ReactantDivinyl Ketone Precursor0.0-
Transition State 1TS for Cation Formation+15.2Lengthening of C=O bond
Intermediate 1Pentadienyl Cation+5.8Planar carbocation
Transition State 2TS for Electrocyclization+25.6Formation of C-C bond
Intermediate 2Cyclopentenyl Cation-2.5Five-membered ring
ProductThis compound-15.0-

Advanced Analysis Techniques (e.g., Hirshfeld Surface Analysis, 2D Fingerprinting, Noncovalent Interaction Analysis)

To gain a deeper understanding of the intermolecular interactions that govern the crystal packing and solid-state properties of this compound, a variety of advanced computational analysis techniques can be employed.

Hirshfeld Surface Analysis: This method provides a visual representation of the intermolecular contacts in a crystal structure by mapping the electron distribution. mdpi.comacs.orgresearchgate.netacs.org The Hirshfeld surface is partitioned into regions corresponding to different types of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking. For this compound, one would expect significant contributions from H···H, C···H, and O···H contacts. The presence of the phenyl group might also lead to C···C interactions indicative of π-π stacking. The analysis provides a quantitative breakdown of these interactions, offering insights into the forces that stabilize the crystal lattice.

2D Fingerprinting: Derived from the Hirshfeld surface, 2D fingerprint plots provide a graphical summary of the intermolecular contacts. nih.gov These plots display the distribution of distances from the Hirshfeld surface to the nearest atom inside (dᵢ) and outside (dₑ) the surface. The shape and features of the fingerprint plot are characteristic of the types of interactions present. For instance, sharp spikes might indicate strong hydrogen bonds, while more diffuse regions could represent weaker van der Waals contacts.

A hypothetical summary of the contributions of different intermolecular contacts from a Hirshfeld surface analysis is presented in the table below.

Interaction TypeContribution (%)Description
H···H45.5Dominant van der Waals interactions.
C···H / H···C30.2Indicative of C-H···π interactions.
O···H / H···O18.8Represents weak C-H···O hydrogen bonds.
C···C3.5Suggests potential π-π stacking.
Other2.0Minor contributions from other contacts.

Computational Analysis of Thermodynamic Properties and Molecular Stability

Computational methods, particularly DFT, are highly effective in predicting the thermodynamic properties and assessing the molecular stability of organic compounds. scirp.orgmdpi.comiau.ir For this compound, these calculations can provide valuable data on its enthalpy of formation, entropy, Gibbs free energy, and heat capacity. mdpi.combanglajol.info

The stability of the molecule is intrinsically linked to its electronic structure and the nature of its constituent chemical bonds. The presence of the phenyl group introduces resonance stabilization, while the methyl group can have a modest electron-donating effect. The ketone functional group, with its polar C=O bond, significantly influences the molecule's reactivity and intermolecular interactions. wikipedia.org

Computational studies on substituted indanones have shown that the nature and position of substituents can have a measurable impact on the thermodynamic stability of the indanone core. For instance, the introduction of a methyl group can alter the enthalpy of formation. researchgate.net Similarly, studies on α-phenyl ketones provide insights into how the phenyl substituent influences the electronic properties and stability of the adjacent carbonyl group. acs.orgnih.gov

By performing geometry optimization and frequency calculations at a chosen level of theory (e.g., B3LYP/6-311++G(d,p)), it is possible to obtain key thermodynamic parameters. The calculated HOMO-LUMO energy gap can also serve as an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A larger gap generally implies higher stability.

The following table presents a hypothetical set of calculated thermodynamic properties for this compound, based on analogies with similar computed structures.

Thermodynamic PropertyCalculated ValueUnit
Standard Enthalpy of Formation (Gas)-10.5kcal/mol
Standard Gibbs Free Energy of Formation (Gas)35.2kcal/mol
Standard Entropy (Gas)115.8cal/mol·K
Heat Capacity (Cv)55.3cal/mol·K
HOMO-LUMO Gap4.8eV

Reaction Mechanisms and Reactivity Profiles of 2 Methyl 2 Phenyl Indan 1 One

Cyclization and Ring-Closing Reaction Mechanisms

The synthesis of the 2-methyl-2-phenyl-indan-1-one framework is typically achieved through intramolecular cyclization reactions. A common and effective method is the Friedel-Crafts acylation. This process involves a suitable precursor, such as 3-methyl-3-phenyl-3-phenylpropanoic acid or its corresponding acid chloride.

In the presence of a strong acid catalyst, like polyphosphoric acid (PPA) or aluminum chloride (AlCl₃), the aromatic ring is acylated by the carboxylic acid or acid chloride function. The reaction proceeds via the formation of an acylium ion intermediate, which then attacks the ortho-position of the phenyl ring attached to the quaternary center. The subsequent loss of a proton re-aromatizes the ring, yielding the cyclic ketone structure of this compound. This intramolecular electrophilic substitution is a cornerstone in the formation of many indanone systems. researchgate.netacs.org

Alternative modern approaches to indanone synthesis include photocatalyzed C–H annulation strategies, which can construct the indanone core from simpler, unmodified aromatic aldehydes and terminal alkynes. acs.org These methods often proceed through radical-mediated pathways, involving the generation of an acyl radical which undergoes addition to an alkyne, followed by intramolecular radical cyclization onto the aromatic ring. acs.org

Table 1: Key Cyclization Strategies for Indanone Synthesis

Reaction Type Precursor Example Catalyst/Conditions Mechanism Highlights
Intramolecular Friedel-Crafts Acylation 3-methyl-3-phenylpropanoic acid chloride AlCl₃ or PPA Electrophilic aromatic substitution via an acylium ion intermediate.

Rearrangement Reactions Involving the Indanone Core

The rigid, strained five-membered ring of the indanone core makes this compound a substrate for various molecular rearrangements, which can be induced by photochemical, acidic, or basic conditions. These reactions often involve skeletal reorganization to relieve ring strain or to form more stable intermediates.

Photo-induced Rearrangements and Their Mechanistic Pathways

Upon UV irradiation, ketones like this compound can undergo several photochemical transformations. The primary process is often a Norrish Type I cleavage, where the bond between the carbonyl group and the adjacent quaternary carbon (the α-carbon) breaks homolytically. This cleavage generates a diradical intermediate.

The subsequent fate of this diradical determines the final product:

Decarbonylation: The diradical can lose a molecule of carbon monoxide (CO) to form a new, more stable diradical. This new intermediate can then cyclize to form a substituted indene (B144670) derivative or undergo other radical recombination pathways.

Intramolecular Radical Recombination: The initial diradical can recombine. A 1,3-acyl shift is a possible rearrangement pathway for related β,γ-unsaturated ketones, although less common for saturated α,α-disubstituted ketones. researchgate.net

Photo-Favorskii Reaction: While less common, a photochemical variant of the Favorskii rearrangement can occur, particularly if an α-leaving group is present. wikipedia.org

The specific pathway taken is influenced by factors such as the solvent and the excitation wavelength. For instance, photoenolization followed by ring-opening of an epoxide has been shown to be a viable route for forming indanone derivatives from related precursors. acs.org

Acid-Catalyzed Rearrangements (e.g., Pinacol-like Rearrangement, Wagner-Meerwein Rearrangement)

Under strong acidic conditions, the carbonyl oxygen of this compound can be protonated, activating the molecule for rearrangement.

Wagner-Meerwein Rearrangement: A Wagner-Meerwein rearrangement is a class of carbocation 1,2-rearrangement reactions where a hydrogen, alkyl, or aryl group migrates from one carbon to a neighboring one. wikipedia.orglscollege.ac.in In the context of this compound, protonation of the carbonyl could be followed by a 1,2-shift of either the methyl or the phenyl group from the C2 position to the C1 position. This would generate a new, potentially more stable carbocation intermediate, which could then be trapped by a nucleophile or lose a proton to form a rearranged product. The driving force is the formation of a more stable carbocation. wikipedia.orglibretexts.orgresearchgate.net

Pinacol-like Rearrangement: While the indanone itself does not undergo a classic pinacol rearrangement, a diol precursor, 1,2-dimethyl-1,2-diphenyl-1,2-ethanediol (pinacol), is the classic substrate. A related rearrangement can be envisioned for the diol derived from the reduction of this compound (i.e., 2-methyl-2-phenylindane-1,1-diol, if it could be formed and stabilized). Upon treatment with acid, one hydroxyl group would be protonated and leave as water, forming a carbocation. wikipedia.orgmasterorganicchemistry.comlibretexts.org A subsequent 1,2-shift of either the methyl or phenyl group would lead to a rearranged ketone or aldehyde, driven by the formation of a more stable, resonance-stabilized oxonium ion. wikipedia.orgchemistrysteps.com

Base-Induced Rearrangements (e.g., Favorskii-like Rearrangement, Benzilic Acid Rearrangement)

Base-induced rearrangements typically require specific functionalization of the indanone core.

Favorskii-like Rearrangement: The Favorskii rearrangement classically involves the treatment of an α-halo ketone with a base. wikipedia.orgddugu.ac.inpurechemistry.org For this compound, this would first require halogenation at the C3 position. Since there are no enolizable protons at the C2 position, a quasi-Favorskii rearrangement (also known as a semi-benzylic mechanism) could occur. wikipedia.orgddugu.ac.in The mechanism involves the nucleophilic attack of the base (e.g., hydroxide or alkoxide) on the carbonyl carbon, followed by a 1,2-migration of the C2-C1 bond with concomitant displacement of the halide at C3. ddugu.ac.in This pathway would result in a ring contraction, yielding a substituted cyclobutanecarboxylic acid derivative.

Benzilic Acid Rearrangement: The benzilic acid rearrangement is the transformation of a 1,2-diketone into an α-hydroxy carboxylic acid upon treatment with a base. This reaction is not directly applicable to this compound but could be relevant for an oxidized derivative, such as 2-methyl-2-phenylindane-1,3-dione.

Intramolecular 1,2-Group Shifts and Migratory Aptitude Investigations

In the context of the acid-catalyzed rearrangements mentioned above (Wagner-Meerwein and Pinacol-like), a key factor determining the product is the relative migratory aptitude of the methyl and phenyl groups at the C2 position. chemlkouniv.com

Migratory aptitude refers to the relative rate at which a group migrates during a rearrangement. wikipedia.org The general order in carbocation rearrangements is influenced by the ability of the migrating group to stabilize the positive charge in the transition state. chemlkouniv.comslideshare.net

The established order is generally: Aryl > Hydride > Alkyl .

Therefore, in a competitive 1,2-shift involving the methyl and phenyl groups from the C2 position of a carbocation intermediate derived from this compound, the phenyl group is expected to migrate preferentially. chemistrysteps.comslideshare.net This is because the phenyl group can stabilize the partial positive charge in the transition state through the formation of a bridged phenonium ion intermediate.

Table 2: Comparison of Migratory Aptitudes in 1,2-Shifts

Migrating Group Relative Aptitude Rationale
Phenyl (Aryl) High Can stabilize positive charge via a bridged phenonium ion intermediate. chemistrysteps.com

Functional Group Interconversions of the this compound Moiety

The ketone carbonyl group is the primary site for functional group interconversions in this compound. Standard ketone chemistry can be applied to transform this moiety into a variety of other functional groups.

Reduction to Alcohol: The carbonyl group can be readily reduced to a secondary alcohol, forming 2-methyl-2-phenyl-indan-1-ol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Reductive Amination: The indanone can be converted into an amine via reductive amination. This involves reacting the ketone with ammonia or a primary/secondary amine in the presence of a reducing agent (e.g., sodium cyanoborohydride, NaBH₃CN, or catalytic hydrogenation) to form the corresponding indanylamine.

Olefination Reactions: The carbonyl oxygen can be replaced with a carbon-carbon double bond through olefination reactions. The Wittig reaction, using a phosphonium ylide (Ph₃P=CR₂), is a classic method to convert the ketone into an alkene (e.g., 1-(methylene)-2-methyl-2-phenylindane). The Horner-Wadsworth-Emmons reaction is another powerful alternative.

Formation of Imines and Enamines: Reaction with primary amines under dehydrating conditions yields imines, while reaction with secondary amines can produce enamines, although enamine formation is disfavored due to the lack of an α-proton at the C2 position.

Addition of Organometallics: Grignard reagents (R-MgX) or organolithium reagents (R-Li) can add to the carbonyl group to form tertiary alcohols after acidic workup. This reaction creates a new carbon-carbon bond at the C1 position.

Electrophilic and Nucleophilic Reactivity of the Indanone Ring System

The reactivity of this compound is characterized by the interplay between the electrophilic carbonyl carbon and the nucleophilic aromatic rings. The substitution at the C2 position significantly influences the molecule's behavior compared to simpler indanones.

Nucleophilic Reactivity

The primary site for nucleophilic attack is the electrophilic carbon atom of the carbonyl group (C1). This reaction, known as nucleophilic addition, involves the attack of a nucleophile on the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. wikipedia.orgmasterorganicchemistry.comlibretexts.org The presence of bulky methyl and phenyl groups at the adjacent C2 position creates steric hindrance, which can modulate the rate of nucleophilic attack compared to unhindered ketones.

Unlike ketones with α-hydrogens, this compound cannot form an enolate at the C2 position through deprotonation. This structural feature prevents it from undergoing typical enolate-based reactions such as aldol (B89426) condensations or α-halogenation at this site.

Common nucleophilic addition reactions applicable to this indanone are summarized below.

Reaction TypeNucleophile/ReagentIntermediateFinal Product
Grignard ReactionAlkyl/Aryl Magnesium Halide (R-MgX)Magnesium AlkoxideTertiary Alcohol
Organolithium AdditionAlkyl/Aryl Lithium (R-Li)Lithium AlkoxideTertiary Alcohol
Cyanohydrin FormationHydrogen Cyanide (HCN) with base catalystAlkoxideCyanohydrin
Hydride ReductionSodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄)AlkoxideSecondary Alcohol

Electrophilic Reactivity

Electrophilic attack occurs on the two aromatic rings: the fused benzene (B151609) ring of the indane system and the C2-phenyl substituent. The outcome of electrophilic aromatic substitution (EAS) is determined by the directing effects of the existing substituents. chemistrytalk.orgorganicchemistrytutor.com

Fused Indanone Ring : This ring is influenced by two competing factors. The carbonyl group (acyl group) is an electron-withdrawing group, which deactivates the ring and directs incoming electrophiles to the meta positions (C4 and C6). libretexts.orgchemistrysteps.com Conversely, the alkyl portion of the five-membered ring is weakly electron-donating, acting as an activating group that directs substitution to the ortho and para positions (C4 and C6). The net effect is complex, but substitution at the C6 position is often favored due to a combination of electronic effects and reduced steric hindrance.

C2-Phenyl Ring : This ring is substituted with a tertiary alkyl group (the indanone core). Alkyl groups are electron-donating and act as ortho, para-directors. chemistrysteps.commasterorganicchemistry.com Therefore, electrophilic substitution will predominantly occur at the ortho and para positions of this phenyl ring. Steric hindrance from the bulky indanone structure may reduce the yield of the ortho-substituted product in favor of the para-substituted one.

Oxidation and Reduction Chemistry of this compound

Oxidation

The oxidation of this compound is selective, with the molecule showing resistance at certain positions while being susceptible to transformation at the ketone functionality.

Benzylic Position (C2-Phenyl) : A key feature of this molecule is its resistance to oxidation by common strong oxidizing agents like potassium permanganate (KMnO₄) at the benzylic position of the C2-phenyl group. Such reactions typically require the presence of at least one benzylic hydrogen atom, which this quaternary carbon lacks.

Baeyer-Villiger Oxidation : The ketone functionality can undergo Baeyer-Villiger oxidation using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgnih.gov This reaction converts the ketone into an ester (or a lactone from a cyclic ketone) by inserting an oxygen atom adjacent to the carbonyl carbon. sigmaaldrich.comorganic-chemistry.org The regioselectivity of the insertion is determined by the migratory aptitude of the adjacent groups. The general order of migration is tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. jk-sci.com In this case, the migration of the C2 quaternary carbon would be compared to the C7a benzylic carbon. The expected product would be a seven-membered lactone.

Reduction

The carbonyl group is the primary site for reduction, which can be achieved through several methods to yield either a secondary alcohol or a completely deoxygenated alkane.

Reduction to an Alcohol : The ketone can be readily reduced to the corresponding secondary alcohol, 2-methyl-2-phenyl-indan-1-ol. This is typically achieved with hydride reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent for reducing ketones and aldehydes. masterorganicchemistry.comyoutube.comrsc.org Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent that also effectively performs this transformation. libretexts.org The reduction creates a new chiral center at C1, and without a chiral catalyst, a racemic mixture of the alcohol is typically formed. libretexts.org

Deoxygenation to an Alkane : The complete removal of the carbonyl oxygen to form the corresponding alkane, 2-methyl-2-phenyl-indane, can be accomplished under strongly basic or acidic conditions. The Wolff-Kishner reduction is a key method for this transformation. wikipedia.orgbyjus.comorganic-chemistry.org It involves the formation of a hydrazone intermediate by reacting the ketone with hydrazine (H₂NNH₂), followed by heating with a strong base like potassium hydroxide (KOH) in a high-boiling solvent. pharmaguideline.commasterorganicchemistry.com The driving force is the formation of stable nitrogen gas.

A summary of the primary reduction and oxidation reactions is presented in the table below.

Reaction TypeReagent(s)Functional Group TransformedProduct
Hydride ReductionSodium Borohydride (NaBH₄)Ketone2-methyl-2-phenyl-indan-1-ol
Hydride ReductionLithium Aluminum Hydride (LiAlH₄)Ketone2-methyl-2-phenyl-indan-1-ol
Wolff-Kishner ReductionHydrazine (H₂NNH₂), Potassium Hydroxide (KOH)Ketone2-methyl-2-phenyl-indane
Baeyer-Villiger Oxidationmeta-Chloroperoxybenzoic acid (m-CPBA)KetoneSeven-membered lactone

Derivatization and Mechanistic Investigations of 2 Methyl 2 Phenyl Indan 1 One Analogues Academic Focus

Design and Synthesis of Substituted 2-METHYL-2-PHENYL-INDAN-1-ONE Analogues

The design of analogues of this compound is often guided by the goal of enhancing specific biological activities by modifying the core indanone scaffold. The synthesis of these substituted derivatives can be achieved through several established chemical routes. A primary method for constructing the indanone ring system is through intramolecular Friedel-Crafts reactions. researchgate.netwikipedia.org This approach typically involves the cyclization of 3-arylpropionic acids or their corresponding acyl chlorides. For 2,2-disubstituted indanones, such as the titular compound, modifications of this strategy are necessary.

One common strategy involves the Nazarov cyclization of chalcone (B49325) analogues. preprints.orgnih.gov Chalcones, which are α,β-unsaturated ketones, can be synthesized via Claisen-Schmidt condensation between a substituted acetophenone (B1666503) and a substituted benzaldehyde. rsc.org Subsequent acid-catalyzed cyclization of the chalcone yields the indanone core. By selecting appropriately substituted precursors, a diverse library of indanone analogues can be generated.

Another powerful technique is the Sc(OTf)₃-catalyzed intramolecular Friedel-Crafts acylation of benzyl (B1604629) Meldrum's acid derivatives, which provides a convenient route to polysubstituted 1-indanones under mild conditions. acs.orgbeilstein-journals.org The synthesis of various 1-indanone (B140024) derivatives has been extensively reviewed, highlighting methods that start from precursors like carboxylic acids, carbonyl compounds, and through cyclization of various intermediates. researchgate.netnih.gov These synthetic strategies allow for systematic modifications to the aromatic rings and the substituents at the C2 position, facilitating the exploration of structure-activity relationships.

Table 1: Synthetic Methodologies for Indanone Analogues

Method Precursors Key Reagents/Catalysts Advantages Reference
Intramolecular Friedel-Crafts Acylation 3-Arylpropionic acids, Acyl chlorides AlCl₃, Tb(OTf)₃, NbCl₅ Well-established, good for various substitutions researchgate.netbeilstein-journals.org
Nazarov Cyclization Chalcones ((E)-1,3-diphenyl-2-propene-1-one) Strong acids (e.g., TFA) Access to conformationally restricted analogues preprints.orgnih.gov
Catalyzed Cyclization of Benzyl Meldrum's Acids Benzyl Meldrum's acid derivatives Sc(OTf)₃ Mild conditions, good yields for polysubstituted products acs.org
Aldol (B89426) Condensation followed by Cyclization Keto substrates and cinnamaldehyde (B126680) derivatives Acid or base catalysts Simple, direct route to diene derivatives nih.gov

Structure-Activity Relationship (SAR) Studies through Computational Methods

Computational chemistry provides essential tools for understanding the structure-activity relationships (SAR) of this compound analogues. These methods allow for the rational design of more potent and selective compounds by predicting how structural modifications will affect biological activity.

For instance, SAR studies on 2-benzylidene-1-indanone (B110557) derivatives as anti-inflammatory agents revealed that substitutions on the benzylidene ring significantly impact activity. scienceopen.com The incorporation of 3',4'-hydroxy groups was shown to enhance inhibitory profiles against Interleukin-6 (IL-6), while methylation of the 3'-hydroxy group increased activity against Tumor Necrosis Factor-alpha (TNF-α). scienceopen.com Such studies demonstrate that both the position and electronic nature of substituents are critical determinants of biological function.

In Silico Prediction of Molecular Interactions and Binding Affinities with Biomolecules

Molecular docking is a key in silico technique used to predict the binding orientation and affinity of a ligand to a biological target. nih.gov This method has been widely applied to indanone derivatives to elucidate their interactions with various enzymes and receptors.

For example, docking studies of 2-phenoxy-indan-1-one derivatives with acetylcholinesterase (AChE) demonstrated that the most potent compounds fit well within the enzyme's active site, explaining their high inhibitory activity (IC50 = 50 nM). nih.gov Similarly, novel indanone derivatives designed as multifunctional agents for Alzheimer's disease were docked into the active sites of AChE and butyrylcholinesterase (BChE), revealing key protein-ligand interactions that supported the experimental inhibition data. nih.gov In another study, chalcone derivatives containing an indanone moiety were docked with the Tobacco Mosaic Virus coat protein (TMV-CP), identifying crucial hydrogen bond and hydrophobic interactions that correlated with their antiviral activity. nih.gov These computational models are invaluable for visualizing binding modes and guiding the design of analogues with improved affinity and selectivity.

Correlation of Global Reactivity Descriptors with Observed Activities

These parameters are crucial for correlating a molecule's structural and electronic properties with its observed biological activity. For example, a high electrophilicity index can suggest how a molecule might interact with biological nucleophiles. researchgate.net By calculating these descriptors for a series of this compound analogues, researchers can build quantitative structure-activity relationship (QSAR) models. researchgate.net These models can predict the biological activity of newly designed compounds, thereby prioritizing the synthesis of the most promising candidates and streamlining the drug discovery process.

Table 2: Key Global Reactivity Descriptors and Their Significance

Descriptor Symbol Formula Chemical Significance Reference
Ionization Potential I I ≈ -EHOMO Energy required to remove an electron; relates to electron-donating ability. arxiv.org
Electron Affinity A A ≈ -ELUMO Energy released upon gaining an electron; relates to electron-accepting ability. arxiv.org
Chemical Potential μ μ ≈ -(I+A)/2 Tendency of electrons to escape from a system. researchgate.netarxiv.org
Chemical Hardness η η ≈ (I-A) Resistance to change in electron distribution. researchgate.netarxiv.org
Global Electrophilicity Index ω ω = μ²/2η Measures the stabilization in energy when the system acquires additional electronic charge. researchgate.netarxiv.org

In Vitro Mechanistic Investigations of Indanone Derivatives

In vitro studies are fundamental to understanding the specific biochemical and cellular mechanisms through which indanone derivatives exert their biological effects. These investigations provide direct evidence of molecular interactions and pathway modulation.

Cellular Pathway Modulation Studies (e.g., DNA Synthesis Inhibition Mechanisms)

Indanone derivatives have been shown to modulate various cellular signaling pathways. For example, certain 2-benzylidene-1-indanone analogues have demonstrated anti-inflammatory effects by inhibiting the lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines like TNF-α and IL-6 in RAW 264.7 macrophages. scienceopen.com This suggests interference with key inflammatory signaling cascades such as the NF-κB and MAPK pathways.

While the direct effect of this compound on DNA synthesis has not been extensively reported, other classes of aromatic compounds, such as quinolones, are well-known inhibitors of DNA synthesis. microbenotes.comstudy.com These agents typically function by targeting bacterial enzymes like DNA gyrase and topoisomerase IV, converting them into toxins that induce chromosomal breaks. microbenotes.comyoutube.com Investigating whether indanone analogues can similarly interfere with the function of topoisomerases or DNA polymerases could be a valuable avenue for future research, particularly in the context of developing novel antimicrobial or anticancer agents.

Enzyme Inhibition Mechanisms of Indanone Analogues

A significant body of research points to indanone derivatives as potent inhibitors of various enzymes. The mechanism of inhibition is a critical aspect of these studies.

Cyclooxygenase (COX) Inhibition: Certain indanone derivatives are selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. nih.gov Mechanistic studies have shown that this inhibition is time-dependent and reversible in its early phase. nih.gov A proposed mechanism involves the formation of a Schiff base between the keto group of the indanone and an amino group at the enzyme's active site, providing additional binding forces that contribute to selective inhibition. nih.gov The kinetics of inhibition by these diarylheterocyclic compounds can be complex, often involving a three-step reversible binding process that accounts for their selectivity for COX-2 over COX-1. nih.gov

Cholinesterase Inhibition: Many indanone analogues have been developed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. nih.govnih.gov Kinetic analyses of potent inhibitors have often revealed a mixed-type inhibition mechanism, indicating that the compounds bind to both the free enzyme and the enzyme-substrate complex. nih.gov IC₅₀ values for some of the most active derivatives are in the low nanomolar range, demonstrating potencies comparable or superior to existing drugs like donepezil. nih.govresearchgate.net

Tyrosinase Inhibition: Analogues based on an α,β-unsaturated carbonyl framework, structurally related to indanones, have been identified as potent inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) synthesis. nih.gov Kinetic studies determined a mixed-type inhibition, and molecular docking suggested binding to both catalytic and allosteric sites of the enzyme. nih.gov

Receptor Binding and Activation/Inhibition Studies of Indanone Scaffolds

The indanone scaffold, a core component of this compound, has served as a foundational structure for the development of numerous analogues with significant biological activities. These derivatives have been extensively studied for their interactions with various receptors and enzymes, demonstrating a wide range of inhibitory and modulatory effects. Research has primarily focused on modifying the indanone core to enhance binding affinity and selectivity for specific biological targets, leading to the identification of potent agents for neurodegenerative diseases, inflammation, and cancer.

Cholinesterase Inhibition

A significant area of investigation for indanone analogues has been the inhibition of cholinesterases, particularly acetylcholinesterase (AChE), a key target in the management of Alzheimer's disease. nih.govresearchgate.net Researchers have designed and synthesized novel indanone derivatives that show promising AChE inhibitory activity.

In one study, a series of eleven indanone derivatives were synthesized and evaluated for their in vitro AChE inhibition using mice brain homogenate as the enzyme source. nih.gov Several compounds displayed noteworthy activity, with IC50 values indicating their potential to interfere with cholinergic neurotransmission. nih.gov For instance, compounds 54 , 56 , 59 , and 64 showed appreciable inhibition of acetylcholinesterase. nih.gov

Another study developed a series of indanone derivatives designed as analogues of donepezil. One particular compound, featuring a piperidine (B6355638) group linked to the indone core by a two-carbon spacer, emerged as a highly potent AChE inhibitor with an IC50 value of 0.0018 µM. researchgate.net This level of activity was reported to be 14 times more potent than the reference standard, donepezil. researchgate.net These findings underscore the potential of the indanone scaffold in designing powerful enzyme inhibitors. researchgate.net

Table 1: Acetylcholinesterase (AChE) Inhibition by Selected Indanone Derivatives

Compound IC50 (µM) Source
54 14.06 nih.gov
56 12.30 nih.gov
59 14.06 nih.gov
64 12.01 nih.gov
Compound 6a (piperidine derivative) 0.0018 researchgate.net

| Donepezil (Reference) | ~0.0252 | researchgate.net |

Carboxylesterase Inhibition

The versatility of the indanone scaffold extends to the inhibition of other enzymes, such as human carboxylesterase 2 (hCES2A). This enzyme is crucial in the hydrolysis of various ester-containing drugs. nih.gov A series of indanone-chalcone hybrids were designed to identify potent and selective hCES2A inhibitors. nih.gov

The research demonstrated that most of these hybrids exhibited strong to moderate inhibitory activity against hCES2A. nih.gov Notably, an N-alkylated 1-indanone-chalcone hybrid, designated as B7 , was the most potent inhibitor identified in the series. It also showed excellent specificity, as it did not inhibit other human esterases like hCES1A and butyrylcholinesterase. nih.gov Kinetic studies revealed that compound B7 inhibited hCES2A in a mixed-inhibition manner, with a calculated inhibitory constant (Ki) value of 0.068 μM. nih.gov Structure-activity relationship (SAR) studies indicated that introducing a hydroxyl group at the C4' position and an N-alkyl group at the C6 site were beneficial for hCES2A inhibition. nih.gov

Table 2: Inhibition of Human Carboxylesterase 2 (hCES2A) by Indanone-Chalcone Hybrid B7

Compound Inhibition Type Ki (µM) Source

| B7 | Mixed | 0.068 | nih.gov |

Monoamine Oxidase (MAO) Inhibition

Indanone derivatives have also been identified as promising reversible inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders like Parkinson's disease. researchgate.net Studies have shown that C5-substituted indanone and indane derivatives are selective and potent MAO-B inhibitors, with some homologues exhibiting IC50 values in the low nanomolar range (0.001 to 0.030 μM). researchgate.net The reversible and competitive nature of the inhibition suggests that these indanone-based compounds could be valuable leads for developing therapies for neurological conditions. researchgate.net

Other Receptor and Enzyme Interactions

The biological activity of indanone scaffolds is not limited to the aforementioned targets. Various analogues have shown interactions with a diverse set of receptors and enzymes:

Anti-inflammatory Activity : Novel 1-indanone derivatives based on the cinnamic acid scaffold have demonstrated anti-inflammatory properties by inhibiting the production of reactive oxygen species (ROS) and pro-inflammatory markers such as nitric oxide (NO), interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6). nih.gov Molecular docking studies suggest these compounds possess strong binding affinities for the enzyme TAK1, a key mediator in inflammatory signaling pathways. nih.gov

Aromatase Inhibition : Arylidene indanones have been investigated as nonsteroidal aromatase inhibitors for potential use in breast cancer therapy. researchgate.net Compounds like 2-(4-pyridylmethylene)-1-indanone and its imidazolyl substituted derivatives showed high potency, with one analogue being 54 times more potent than the reference drug aminoglutethimide. researchgate.net This potency is attributed to the specific orientation of the side chain, which influences binding at the enzyme's active site. researchgate.net

These studies collectively highlight the adaptability of the indanone core structure, allowing for the generation of diverse analogues that can selectively bind to and modulate the activity of a wide array of biologically significant receptors and enzymes.

Table of Mentioned Compounds

Compound Name/Identifier Class/Type
54 Indanone Derivative
56 Indanone Derivative
59 Indanone Derivative
64 Indanone Derivative
Compound 6a Piperidine-linked Indanone
B7 N-alkylated 1-indanone-chalcone hybrid
Donepezil Acetylcholinesterase Inhibitor
2-(4-pyridylmethylene)-1-indanone Arylidene Indanone

| Aminoglutethimide | Aromatase Inhibitor |

Advanced Topics and Future Research Directions

Development of Next-Generation Synthetic Methodologies for 2-METHYL-2-PHENYL-INDAN-1-ONE

The synthesis of 1-indanones, particularly those with a quaternary stereocenter at the C2 position like this compound, presents a significant synthetic challenge. Overcoming this challenge is crucial for accessing enantiomerically pure materials for various applications. Future research is focused on developing more efficient, selective, and sustainable synthetic methods.

Next-generation methodologies are moving beyond traditional approaches, emphasizing catalytic and asymmetric strategies. Organocatalysis, for instance, has emerged as a powerful tool for the asymmetric synthesis of complex molecules, including chiral indanones. thieme-connect.com Similarly, transition-metal catalysis, employing metals like rhodium and palladium, enables novel cyclization and bond-formation reactions to construct the indanone core with high enantioselectivity. beilstein-journals.orgnih.gov Rhodium-catalyzed asymmetric cyclization of pinacolborane chalcone (B49325) derivatives has been shown to produce a variety of 1-indanones in high yields and enantiomeric excess. beilstein-journals.org

Photocatalysis represents another frontier, utilizing visible light to drive chemical transformations under mild conditions. acs.orgnih.govresearchgate.net This approach offers a green alternative to conventional methods that often require harsh reagents and high temperatures. One-pot procedures, which combine multiple reaction steps into a single operation, are also gaining prominence as they improve efficiency and reduce waste. organic-chemistry.orgrsc.org The development of these advanced catalytic systems is paramount for the practical and scalable synthesis of this compound and its derivatives.

Table 7.1: Comparison of Modern Synthetic Methods for 2,2-Disubstituted Indanones

Methodology Catalyst/Reagents Key Features Relevance to this compound
Asymmetric Organocatalysis Chiral amines, phosphines, etc. Metal-free, high enantioselectivity, mild conditions. thieme-connect.com Enables enantioselective synthesis of the chiral quaternary center.
Transition-Metal Catalysis Rhodium, Palladium, Nickel complexes. High efficiency, broad substrate scope, novel bond formations. beilstein-journals.orgorganic-chemistry.org Can facilitate intramolecular cyclizations to form the indanone ring.
Photocatalysis Ruthenium or Iridium complexes, organic dyes. Uses visible light, environmentally friendly, novel radical pathways. acs.orgnih.gov Offers green synthetic routes under mild reaction conditions.
One-Pot Tandem Reactions Various catalysts (e.g., SbF₅). Step- and atom-economy, reduced workup, high efficiency. organic-chemistry.org Streamlines the synthesis process from simpler precursors.

Exploration of Unconventional Reactivity Patterns and Transformations of the Indanone Core

The indanone core is not merely a static endpoint but a versatile intermediate for further chemical elaboration. Future research is actively exploring unconventional reactivity patterns that transform the basic indanone skeleton into more complex and diverse molecular architectures. These transformations are key to accessing novel chemical space.

One significant area of exploration is ring expansion reactions, where the five-membered ring of the indanone is enlarged. For example, rhodium-catalyzed insertion of ethylene (B1197577) or alkynes into the C-C bonds of 1-indanones can produce benzocycloheptenone skeletons, providing access to valuable medium-sized ring systems. rsc.orgscispace.com

Annulation reactions are another major focus, allowing for the construction of fused and spirocyclic frameworks. rsc.orgscispace.com These complex structures are frequently found in bioactive natural products. scispace.com Methodologies such as organocatalytic cascade reactions can yield intricate spirocyclic indanones with multiple stereocenters in a single, highly controlled process. thieme-connect.com Furthermore, dearomative cycloaddition reactions and metal-catalyzed carbene/alkyne metathesis are being investigated to build novel polycyclic systems based on the indanone motif. rsc.org The development of these novel transformations significantly broadens the synthetic utility of this compound, enabling its use as a building block for previously inaccessible molecular scaffolds.

Table 7.2: Unconventional Transformations of the Indanone Core

Transformation Type Reagents/Conditions Resulting Scaffold
Ring Expansion Rhodium catalyst, ethylene or alkynes Fused seven-membered carbocycles (Benzocycloheptenones). rsc.org
Spiroannulation Organocatalysis, multicomponent reactions Spirocyclic indanones, oxa-spirocycles. thieme-connect.comrsc.org
Fused-Ring Construction TfOH-promoted domino reactions Indeno-fused heterocycles (e.g., indenoindoles). rsc.org
[10+2] Cycloaddition Cinchona-based catalyst, electron-deficient alkenes Spiro-cyclopentaindeno-indolines. rsc.org

Integration of Artificial Intelligence and Machine Learning in Indanone Chemistry Research

The synergy between artificial intelligence (AI), machine learning (ML), and chemistry is set to revolutionize how chemical research is conducted. researchgate.net For indanone chemistry, these computational tools offer unprecedented opportunities to accelerate discovery and innovation.

Beyond synthesis planning, ML models can predict the physicochemical and biological properties of novel indanone derivatives, enabling virtual screening of large compound libraries to identify promising candidates for specific applications. mdpi.com Computational studies, such as molecular docking, have already been used to investigate the binding of indanone derivatives to biological targets. nih.govresearchgate.net The integration of AI with automated robotic platforms further promises to create autonomous systems capable of designing, synthesizing, and testing new indanone-based molecules with minimal human intervention, dramatically accelerating the research and development cycle. synthiaonline.com

Table 7.3: Applications of AI/ML in Indanone Chemistry Research

AI/ML Application Description Potential Impact on this compound Research
Retrosynthetic Planning Algorithms predict synthetic pathways by deconstructing the target molecule. nih.goviscientific.org Discovery of novel, more efficient, and sustainable synthetic routes.
Reaction Outcome Prediction ML models predict the products and yields of unknown reactions. mdpi.com Reduces trial-and-error experimentation, saving time and resources.
Property Prediction Models forecast biological activity, toxicity, and material properties. researchgate.net Prioritizes the synthesis of derivatives with the highest potential for success.
Automated Synthesis AI controls robotic systems to perform multi-step syntheses. synthiaonline.com Enables high-throughput synthesis and optimization of indanone derivatives.

Interdisciplinary Research Collaborations Leveraging the this compound Scaffold

The diverse biological activities and unique physicochemical properties of the indanone scaffold make it an ideal platform for interdisciplinary research. Collaborations between synthetic chemists and experts in other fields are crucial for translating the potential of this compound into practical applications.

In medicinal chemistry, the indanone core is a key component of numerous biologically active compounds. scispace.comnih.gov Its derivatives have been investigated for a wide range of therapeutic applications, including as anticancer agents and as inhibitors of enzymes implicated in Alzheimer's disease. nih.govsemanticscholar.org Collaborations with biologists and pharmacologists are essential to design, synthesize, and evaluate new indanone-based drug candidates.

In materials science, indanone derivatives have been employed as functional organic materials, finding use in applications such as Organic Light-Emitting Diodes (OLEDs), fluorescent dyes, and molecular sensors. rsc.org The development of new materials based on the this compound scaffold requires close collaboration between organic chemists and materials scientists to tailor the molecule's electronic and photophysical properties. Furthermore, in neuroscience, indanone-based ligands are being developed as imaging agents for misfolded α-synuclein aggregates, which are hallmarks of neurodegenerative diseases like Parkinson's disease. nih.gov

Table 7.4: Interdisciplinary Applications of the Indanone Scaffold

Field Specific Application Example Compound Type
Medicinal Chemistry Anticancer agents, neuroprotective agents. nih.govsemanticscholar.org Spiroindanone hybrids, Donepezil analogues.
Materials Science Organic Light-Emitting Diodes (OLEDs), fluorophores. rsc.org Annulated indanone systems.
Chemical Biology Enzyme inhibitors, molecular probes. nih.govresearchgate.net Indanone derivatives targeting proteins like cereblon.
Neuroscience Imaging agents for protein aggregates. nih.gov 1-Indanone (B140024) derivatives for α-synuclein.

Role of this compound as a Precursor in Complex Molecule Synthesis

The rigid, bicyclic structure of this compound, featuring a synthetically versatile ketone and a chiral quaternary center, makes it an excellent starting point for the synthesis of more complex molecules. Its role as a chiral building block is a key area of ongoing and future research.

The indanone framework serves as a robust scaffold upon which additional rings and functional groups can be stereoselectively installed. As discussed previously, annulation and ring-expansion strategies can convert simple indanones into intricate polycyclic and spirocyclic systems. rsc.orgscispace.com Many of these target structures are the core skeletons of complex natural products known for their potent biological activities, such as various alkaloids and terpenes. rsc.orgscispace.com For example, synthetic strategies have been developed to convert indanone derivatives into core structures resembling natural products like swinhoeisterol A. rsc.org

The ability to use this compound as a precursor allows chemists to leverage its defined stereochemistry to control the stereochemical outcome of subsequent reactions, a critical aspect of total synthesis. By serving as a reliable and versatile starting material, this indanone derivative facilitates more convergent and efficient synthetic routes to a wide range of complex and medicinally relevant target molecules.

Table 7.5: Complex Molecules and Scaffolds Derived from Indanone Precursors

Precursor Type Transformation Target Molecule/Scaffold Significance
1-Indanone Rhodium-catalyzed ring expansion Fused medium-ring systems Valuable intermediates for bioactive compounds. rsc.org
2-Arylidene-1-indanone Multicomponent reactions Spirocarbocyclic compounds Access to complex, three-dimensional structures. rsc.org
Indanone Derivative Multi-step synthesis Core of Swinhoeisterol A Application in natural product synthesis. rsc.org
1-Indanone I₂/TBHP mediated reaction N-Alkylspiroaziridines Synthesis of nitrogen-containing spirocycles. rsc.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.